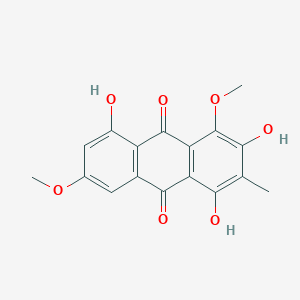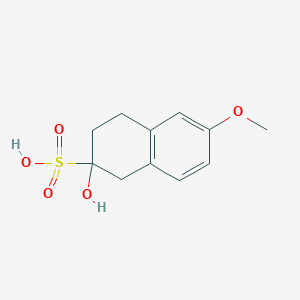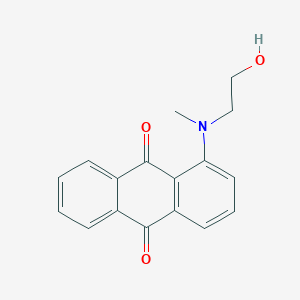
Methyl7-bromo-1-fluoro-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-bromo-1-fluoro-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a bromine atom at the 7th position, a fluorine atom at the 1st position, and a methyl ester group at the 2nd position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1-fluoro-2-naphthoate typically involves a multi-step process. One common method is the bromination of 1-fluoro-2-naphthoic acid, followed by esterification to introduce the methyl ester group. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves reacting the brominated naphthoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of Methyl 7-bromo-1-fluoro-2-naphthoate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions: Methyl 7-bromo-1-fluoro-2-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted naphthoates depending on the nucleophile used.
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives of the original ester.
科学的研究の応用
Methyl 7-bromo-1-fluoro-2-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments. It is also used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of Methyl 7-bromo-1-fluoro-2-naphthoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
類似化合物との比較
Methyl 7-bromo-1-fluoro-2-naphthoate can be compared with other similar compounds, such as:
Methyl 7-chloro-1-fluoro-2-naphthoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
Methyl 7-bromo-1-chloro-2-naphthoate: Contains both bromine and chlorine atoms
Methyl 7-bromo-2-naphthoate: Lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.
特性
分子式 |
C12H8BrFO2 |
|---|---|
分子量 |
283.09 g/mol |
IUPAC名 |
methyl 7-bromo-1-fluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8BrFO2/c1-16-12(15)9-5-3-7-2-4-8(13)6-10(7)11(9)14/h2-6H,1H3 |
InChIキー |
RNPRLCPGMNZQLE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Br)C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


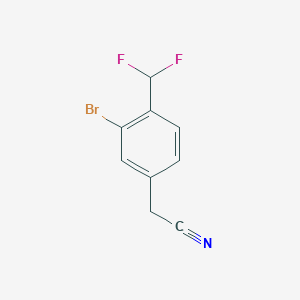
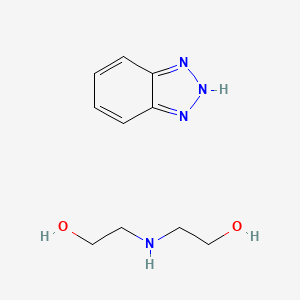
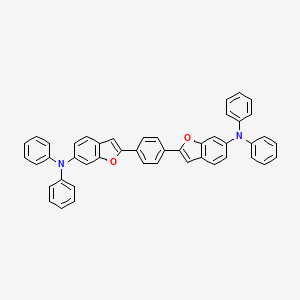
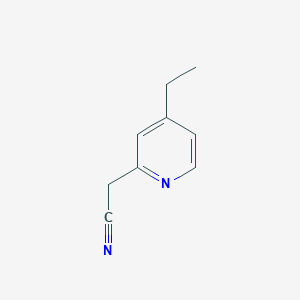

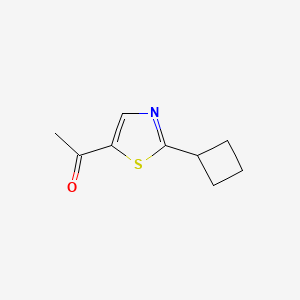
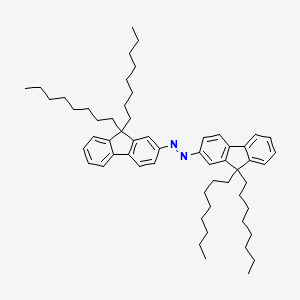

![[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-](/img/structure/B13131531.png)
![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
